Go 6976

Vue d'ensemble

Description

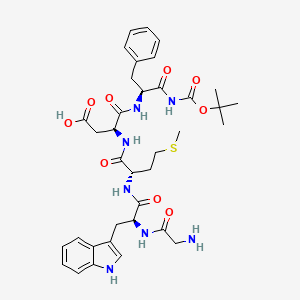

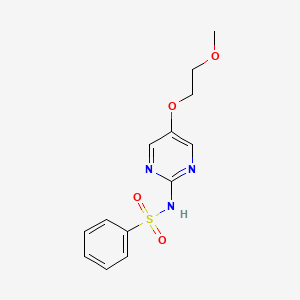

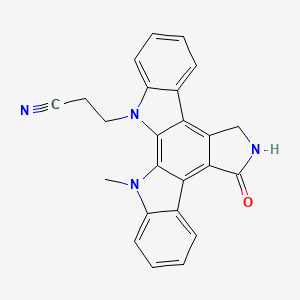

GO-6976: GO-6976 ou PD406976 , appartient à la classe des composés indolocarbazoles. Sa structure chimique se compose d'un système de cycles fusionnés, ce qui en fait une cible intéressante pour la recherche. Plus précisément, GO-6976 est un inhibiteur de protéine kinase organique .

Applications De Recherche Scientifique

GO-6976 has diverse applications across scientific disciplines:

Chemistry: Studying kinase inhibition mechanisms.

Biology: Investigating cellular signaling pathways.

Medicine: Potential therapeutic implications, including cancer treatment.

Industry: Limited industrial applications due to its research-oriented nature.

Mécanisme D'action

Target of Action

Go 6976 primarily targets Protein Kinase C (PKC) . It has some specificity for PKC alpha and beta . It is also a potent inhibitor of PKD and the tyrosine kinases Jak2 and FLT3 . These targets play crucial roles in various cellular processes, including cell cycle regulation and signal transduction.

Mode of Action

This compound is an ATP-competitive PKC inhibitor . It selectively inhibits Ca2±dependent PKC isoforms over Ca2±independent ones . It also blocks JNK activation and inhibits PKCα-mediated, TPA-stimulated phosphorylation of CREB at Ser133 .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the checkpoint kinases Chk1 and/or Chk2, which regulate cell cycle arrest . It also blocks JNK activation and inhibits PKCα-mediated, TPA-stimulated phosphorylation of CREB at Ser133 . These actions can lead to changes in cell cycle progression and signal transduction.

Pharmacokinetics

It is known to be soluble in dmso at 25 mg/ml , but very poorly soluble in ethanol and water . This solubility profile may impact its bioavailability and distribution in the body.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in different solvents can affect its bioavailability and distribution in the body . Additionally, its effectiveness at abrogating S and G2 arrest in human serum suggests that it may interact with other components in the biological environment .

Orientations Futures

Go-6976 has shown potential in various research areas. For instance, it has been found to reverse hyperglycemia-induced insulin resistance independently of cPKC inhibition in adipocytes . It has also been shown to initiate cytotoxicity involving acute leukemia . These properties make Go-6976 a promising candidate for preclinical and clinical studies.

Analyse Biochimique

Biochemical Properties

Go 6976 is a potent inhibitor of protein kinase C (PKC), specifically the Ca2±dependent PKCα and PKCβ . It selectively inhibits these isoforms over Ca2±independent ones . The inhibition of these enzymes by this compound plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate hyperglycemia-induced insulin resistance . It also inhibits TLR-mediated cytokine production in human and mouse macrophages . Furthermore, this compound is thought to induce the formation of cell junctions, thereby inhibiting the invasion of urinary bladder carcinoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes at the molecular level. It acts as an ATP-competitive inhibitor, specifically inhibiting the Ca2±dependent PKCα and PKCβ isozymes . It also targets components of the mTORC1 signaling pathway . These interactions result in changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its inhibitory effects on PKC. PKC plays a crucial role in various cellular processes, including cell growth and differentiation, gene expression, and secretion . Therefore, this compound’s interaction with PKC can influence metabolic flux or metabolite levels.

Méthodes De Préparation

Voies de synthèse:: GO-6976 peut être synthétisé par diverses voies. Une méthode courante implique la condensation de matières premières appropriées pour former le noyau indolocarbazole. Des procédures de synthèse détaillées sont disponibles dans la littérature.

Conditions de réaction:: Les conditions de réaction spécifiques pour la synthèse de GO-6976 peuvent varier, mais impliquent généralement une combinaison de techniques de chimie organique, telles que la cyclisation, l'amidation et la formation de nitriles.

Production industrielle:: Bien que GO-6976 soit principalement utilisé dans la recherche, ses méthodes de production à l'échelle industrielle ne sont pas largement documentées. Il est principalement obtenu par synthèse en laboratoire.

Analyse Des Réactions Chimiques

Réactivité:: GO-6976 présente une sélectivité pour les isoformes de la protéine kinase C (PKC), en particulier PKCα et PKCβ1. Il inhibe leur activité en entrant en compétition avec la liaison de l'ATP.

Réactifs et conditions courantes::Inhibition de la PKC: GO-6976 inhibe sélectivement les isoformes PKCα (IC502,3 nM) et PKCβ1 (IC506,2 nM) dépendantes du Ca^2±.

Inhibition de Flt3: GO-6976 agit également comme un puissant inhibiteur de Flt3 (IC500,7 nM).

Produits majeurs:: Les principaux produits résultant des réactions de GO-6976 sont liés à ses effets sur les voies de signalisation PKC et Flt3.

4. Applications de la recherche scientifique

GO-6976 a des applications diverses dans différentes disciplines scientifiques:

Chimie: Étude des mécanismes d'inhibition des kinases.

Biologie: Investigation des voies de signalisation cellulaire.

Médecine: Implications thérapeutiques potentielles, notamment le traitement du cancer.

Industrie: Applications industrielles limitées en raison de sa nature orientée vers la recherche.

5. Mécanisme d'action

Le mécanisme de GO-6976 implique l'inhibition de PKCα et PKCβ1, ce qui a un impact sur la signalisation cellulaire, la prolifération et la formation des jonctions . Des études supplémentaires sont nécessaires pour élucider complètement ses cibles moléculaires et ses voies en aval.

Comparaison Avec Des Composés Similaires

GO-6976 se distingue par sa spécificité pour les isoformes de la PKC. Des composés similaires comprennent d'autres inhibiteurs de protéine kinase, mais la sélectivité unique de GO-6976 le distingue des autres.

Propriétés

IUPAC Name |

3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O/c1-27-17-9-4-2-7-14(17)20-21-16(13-26-24(21)29)19-15-8-3-5-10-18(15)28(12-6-11-25)23(19)22(20)27/h2-5,7-10H,6,12-13H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVYILCFSYNJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C4C(=C5C6=CC=CC=C6N(C5=C31)CCC#N)CNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159731 | |

| Record name | Go 6976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136194-77-9 | |

| Record name | 12-(2-Cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136194-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Go 6976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136194779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Go-6976 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Go 6976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GO-6976 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9IQO7JZ16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

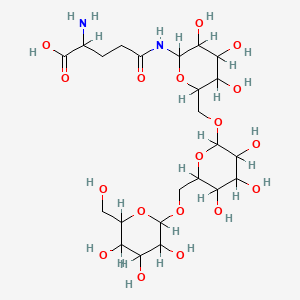

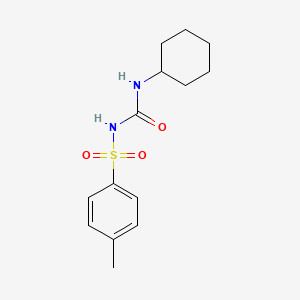

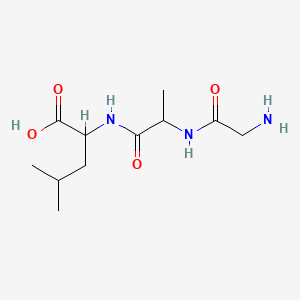

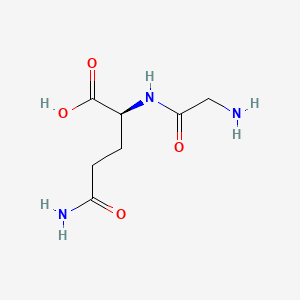

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.